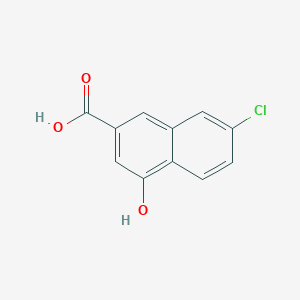

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy- is an organic compound with the molecular formula C11H7ClO3. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a chlorine atom attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy- typically involves the chlorination of 2-Naphthalenecarboxylic acid followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy- may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Research has demonstrated that derivatives of 2-naphthalenecarboxylic acid exhibit anti-inflammatory properties. For instance, a study highlighted the effectiveness of a compound related to 7-chloro-4-hydroxy-2-naphthoic acid in inhibiting endotoxin-induced lung inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory syndromes .

Cancer Research

The compound has been investigated for its role in cancer treatment. In particular, derivatives have shown promise in inducing apoptosis in various cancer cell lines, including breast cancer cells. A specific study noted that a related compound could induce cell-cycle arrest and apoptosis in retinoid-resistant cancer cells, indicating its potential utility as an anticancer agent .

Material Science Applications

Synthesis of Organic Dyes

2-Naphthalenecarboxylic acid derivatives are important precursors for synthesizing organic dyes, including azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The synthesis typically involves amidation reactions where the naphthalenecarboxylic acid is converted into amide compounds suitable for dye production .

Nanotechnology

In the field of nanotechnology, derivatives of naphthalenecarboxylic acids are being explored for their potential as pigments and materials in various applications. Research has suggested that these compounds may interact with cellular structures, which could lead to innovative uses in biocompatible materials and coatings .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of 7-chloro-4-hydroxy-2-naphthoic acid derivatives involved administering these compounds to mice subjected to endotoxin exposure. The results indicated a significant reduction in inflammation markers compared to control groups, demonstrating their therapeutic potential .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MDA-MB-231 breast cancer cells treated with 5-[3′-(1-adamantyl)-4′-hydroxyphenyl]-1-naphthalenecarboxylic acid showed notable induction of apoptosis at specific concentrations. This research supports the hypothesis that naphthalene derivatives can be developed into effective anticancer agents .

Data Tables

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine atom may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenecarboxylic acid: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.

2-Naphthalenecarboxylic acid, 4-hydroxy-: Similar structure but without the chlorine atom, affecting its chemical properties and reactivity.

2-Naphthalenecarboxylic acid, 7-chloro-: Lacks the hydroxyl group, which may reduce its potential biological activities.

Uniqueness

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy- (CAS Number: 1007853-53-3) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound features a naphthalene ring with a carboxylic acid group and a hydroxyl group, along with a chlorine substituent at the 7-position. Its molecular formula is C11H9ClO3, and its molecular weight is approximately 224.64 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of naphthalene carboxylic acids exhibit a range of biological activities, including:

- Anticancer Properties : Several studies have demonstrated that naphthalene derivatives can induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Certain naphthalene derivatives have shown effectiveness against bacterial strains.

- Enzyme Inhibition : Compounds similar to 2-naphthalenecarboxylic acid have been investigated for their ability to inhibit specific enzymes involved in disease processes.

Case Studies

- Cell Proliferation Inhibition : A study involving the treatment of MDA-MB-231 breast cancer cells with related naphthalene derivatives showed significant inhibition of cell proliferation. The introduction of substituents at specific positions on the naphthalene ring was crucial for enhancing apoptotic activity .

- Mechanism of Action : Research has indicated that these compounds may function through intercalation into DNA or by modulating signaling pathways associated with cell survival and apoptosis. For instance, derivatives were found to induce cell-cycle arrest and apoptosis in retinoid-resistant cancer cells, suggesting a potential for overcoming drug resistance .

Comparative Table of Biological Activities

Antimicrobial Activity

Preliminary investigations suggest that compounds related to 2-naphthalenecarboxylic acid exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications can enhance efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies for naphthalene derivatives emphasize the importance of functional group positioning and electronic properties:

- Hydroxyl Groups : Hydroxyl groups at specific positions enhance solubility and biological activity.

- Halogen Substituents : Chlorine substituents can significantly alter the compound's interaction with biological targets.

Properties

IUPAC Name |

7-chloro-4-hydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-8-1-2-9-6(4-8)3-7(11(14)15)5-10(9)13/h1-5,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPGZVDOEMRJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1Cl)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.